Demethylolivomycin A
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Overview
Description
Demethylolivomycin A is a natural product found in Kitasatospora aburaviensis with data available.
Scientific Research Applications
Antibacterial Properties
Demethylolivomycin A, as part of a new antibiotic complex isolated from Streptomyces aburaviensis, demonstrates significant activity against Gram-positive bacteria. This complex, including demethylolivomycins A and B, showcases its potential in the field of antibacterial research and treatment of bacterial infections (Koenuma et al., 1988).
Antitumor Activity
In the realm of cancer research, derivatives of mithramycin, which is produced by Streptomyces argillaceus and closely related to this compound, have been studied for their antitumor properties. These derivatives, including demycarosyl-3D-β-d-digitoxosylmithramycin SK, show promising high antitumor activity, indicating the potential of this compound derivatives in oncology research (Núñez et al., 2012).
Chemotherapy Enhancement
A study on hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin, related to this compound, highlights the development of potent, water-soluble inhibitors of Hsp90. These compounds, like IPI-504, show comparable binding affinity to human Hsp90 and inhibit the growth of cancer cell lines, demonstrating the potential of this compound derivatives in enhancing chemotherapy effectiveness (Ge et al., 2006).
properties
CAS RN |
86917-61-5 |
---|---|
Molecular Formula |
C57H82O26 |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C57H82O26/c1-21(2)56(69)83-55-27(8)76-42(20-57(55,10)70)80-36-17-40(73-24(5)48(36)65)79-35-18-41(74-25(6)47(35)64)82-54-32(53(71-11)51(68)45(62)22(3)58)14-30-12-29-13-31(15-33(60)43(29)49(66)44(30)50(54)67)78-39-19-37(52(26(7)75-39)77-28(9)59)81-38-16-34(61)46(63)23(4)72-38/h12-13,15,21-27,32,34-42,45-48,52-55,58,60-66,70H,14,16-20H2,1-11H3 |
InChI Key |
ZIUTZULQAIKKKE-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
synonyms |
demethylolivomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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